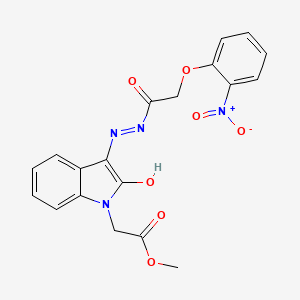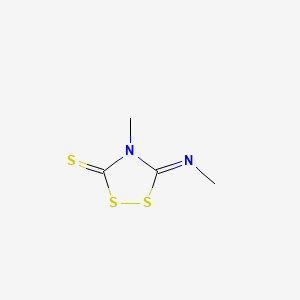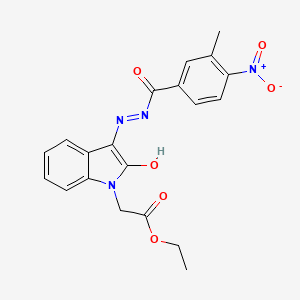![molecular formula C22H19N3O4S B12012223 4-[(E)-(6-Oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate CAS No. 618076-64-5](/img/structure/B12012223.png)
4-[(E)-(6-Oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acétate de 4-[(E)-(6-oxo-2-(4-propoxyphényl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidène)méthyl]phényle implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la condensation de la 4-propoxybenzaldéhyde avec la thiosemicarbazide pour former un intermédiaire thiazole. Cet intermédiaire est ensuite cyclisé avec l'anhydride acétique pour donner le produit final .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à flux continu et de synthèses automatisées peut améliorer l'efficacité et la possibilité de mise à l'échelle du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
L'acétate de 4-[(E)-(6-oxo-2-(4-propoxyphényl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidène)méthyl]phényle subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide d'oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe acétate, conduisant à la formation de différents dérivés.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Nucléophiles comme les amines ou les alcools en conditions basiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques, tandis que la réduction peut produire des alcools .
Applications De Recherche Scientifique
L'acétate de 4-[(E)-(6-oxo-2-(4-propoxyphényl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidène)méthyl]phényle a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme brique de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme composé de tête pour le développement de médicaments en raison de ses caractéristiques structurelles uniques.
Industrie : Utilisé dans le développement de nouveaux matériaux et processus chimiques.
Mécanisme d'action
Le mécanisme d'action de l'acétate de 4-[(E)-(6-oxo-2-(4-propoxyphényl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidène)méthyl]phényle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut inhiber certaines enzymes ou certains récepteurs, ce qui conduit aux effets biologiques observés. Des études détaillées sont nécessaires pour élucider les mécanismes moléculaires exacts .
Mécanisme D'action
The mechanism of action of 4-[(E)-(6-Oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-[(E)-(6-oxo-2-(4-propoxyphényl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidène)méthyl]benzoate de méthyle
- Acétate de 2-éthoxy-4-[(E)-(6-oxo-2-(4-propoxyphényl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidène)méthyl]phényle
- Acétate de 4-[(E)-(2-(4-méthoxyphényl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidène)méthyl]phényle
Unicité
L'unicité de l'acétate de 4-[(E)-(6-oxo-2-(4-propoxyphényl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidène)méthyl]phényle réside dans sa configuration structurelle spécifique, qui confère des propriétés chimiques et biologiques distinctes par rapport à ses analogues .
Propriétés
Numéro CAS |
618076-64-5 |
|---|---|
Formule moléculaire |
C22H19N3O4S |
Poids moléculaire |
421.5 g/mol |
Nom IUPAC |
[4-[(E)-[6-oxo-2-(4-propoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C22H19N3O4S/c1-3-12-28-17-10-6-16(7-11-17)20-23-22-25(24-20)21(27)19(30-22)13-15-4-8-18(9-5-15)29-14(2)26/h4-11,13H,3,12H2,1-2H3/b19-13+ |
Clé InChI |
LGWHNROWYQYCNQ-CPNJWEJPSA-N |
SMILES isomérique |
CCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=C(C=C4)OC(=O)C)/SC3=N2 |
SMILES canonique |
CCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)OC(=O)C)SC3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12012140.png)

![2-(Allylamino)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12012154.png)




![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12012195.png)
![ethyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-2-[4-(isopentyloxy)-3-methoxyphenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12012202.png)
![2-({4-allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-isopropyl-N-phenylacetamide](/img/structure/B12012216.png)
![Dimethyl 1-(4-fluorobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate](/img/structure/B12012222.png)

![4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 4-ethoxybenzoate](/img/structure/B12012227.png)
![2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12012233.png)
